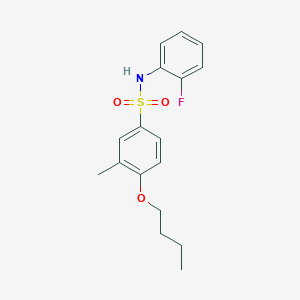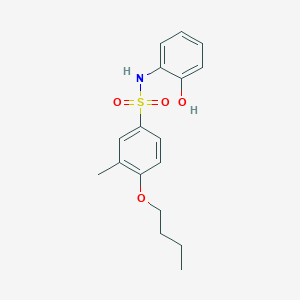
1-(4-Tert-butylbenzenesulfonyl)-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butylbenzenesulfonyl)-3-methylpiperidine, commonly known as Sultam, is a chemical compound used in scientific research for various purposes. Sultam is a piperidine-based compound that is synthesized using specific methods and has a unique mechanism of action.
Mécanisme D'action
Sultam's mechanism of action involves the inhibition of the proteasome by binding to the active site of the complex. The proteasome is responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. The inhibition of the proteasome by Sultam results in the accumulation of these proteins, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Sultam has been shown to have various biochemical and physiological effects. Inhibition of the proteasome by Sultam has been shown to induce cell cycle arrest and apoptosis in cancer cells. Sultam has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. Additionally, Sultam has been shown to have neuroprotective effects by inhibiting the aggregation of β-amyloid, a protein implicated in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Sultam has several advantages for lab experiments, including its potency and selectivity for the proteasome. Sultam is a potent inhibitor of the proteasome, with an IC50 value in the nanomolar range. Additionally, Sultam is selective for the proteasome, with minimal off-target effects. However, Sultam has some limitations, including its solubility and stability. Sultam has limited solubility in water, making it challenging to use in aqueous-based experiments. Additionally, Sultam is sensitive to hydrolysis, making it challenging to store and handle.
Orientations Futures
There are several future directions for Sultam research, including the development of Sultam derivatives with improved solubility and stability. Additionally, Sultam could be used in combination with other proteasome inhibitors or chemotherapeutic agents to enhance their efficacy. Sultam could also be used to study the role of the proteasome in various physiological processes, including neurodegenerative diseases and immune responses. Finally, Sultam could be used as a tool compound to identify new targets for drug discovery.
Méthodes De Synthèse
Sultam is synthesized using a specific method that involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-methylpiperidine in the presence of a base such as potassium carbonate. The reaction produces Sultam as a white solid that can be further purified through recrystallization. The purity of the Sultam product can be determined using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
Sultam is widely used in scientific research for various purposes, including drug discovery, chemical biology, and neuroscience. Sultam has been identified as a potent inhibitor of the proteasome, a cellular complex responsible for protein degradation. The inhibition of the proteasome by Sultam has been shown to have anti-cancer effects, making it a potential candidate for cancer therapy. Sultam has also been used as a tool compound to study the role of the proteasome in various physiological processes such as cell cycle regulation and apoptosis.
Propriétés
Nom du produit |
1-(4-Tert-butylbenzenesulfonyl)-3-methylpiperidine |
|---|---|
Formule moléculaire |
C16H25NO2S |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)sulfonyl-3-methylpiperidine |
InChI |
InChI=1S/C16H25NO2S/c1-13-6-5-11-17(12-13)20(18,19)15-9-7-14(8-10-15)16(2,3)4/h7-10,13H,5-6,11-12H2,1-4H3 |
Clé InChI |
ZUCSWTKWRVSUQI-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canonique |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)





![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)




